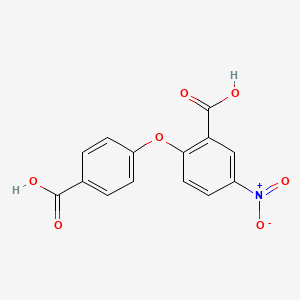
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid is an organic compound that features both carboxylic acid and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenoxy)-5-nitrobenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5-nitroisophthalic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-5-aminobenzoic acid.
Reduction: 2-(4-Carboxyphenoxy)-5-nitrobenzyl alcohol.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Carboxyphenoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Carboxyphenoxy)isophthalic acid: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
2-(4-Carboxyphenoxy)terephthalic acid: Contains a similar phenoxy and carboxylic acid structure but differs in the position of the carboxyl groups.
Uniqueness
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro functional groups, which confer distinct chemical reactivity and potential applications in various fields. The nitro group, in particular, enhances its ability to participate in redox reactions and form stable complexes with metal ions, making it valuable in coordination chemistry and materials science.
Propiedades
Número CAS |
88086-68-4 |
|---|---|
Fórmula molecular |
C14H9NO7 |
Peso molecular |
303.22 g/mol |
Nombre IUPAC |
2-(4-carboxyphenoxy)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)8-1-4-10(5-2-8)22-12-6-3-9(15(20)21)7-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
Clave InChI |
MHKGKOKORYRAQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)

![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
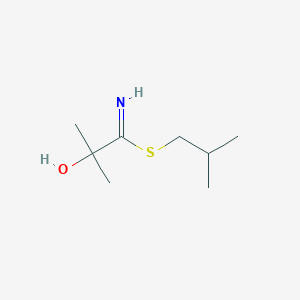
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

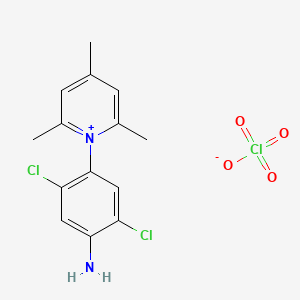
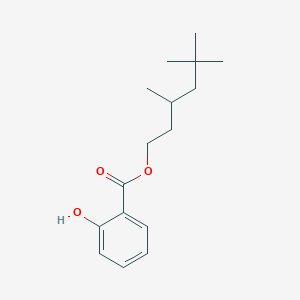
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
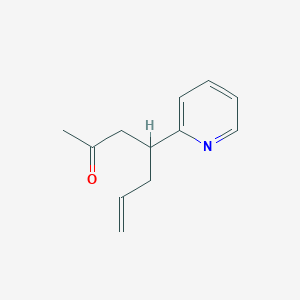
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
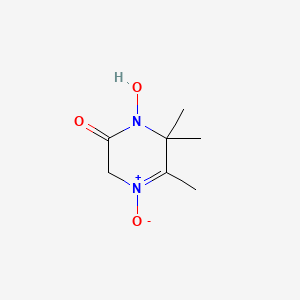
phosphanium chloride](/img/structure/B14377772.png)
